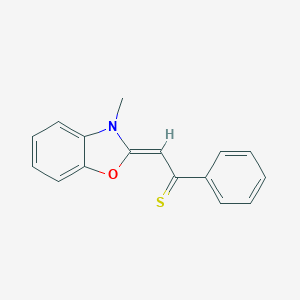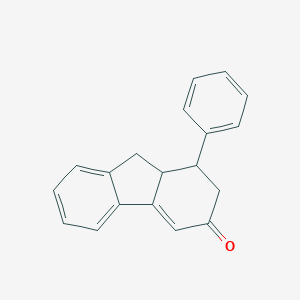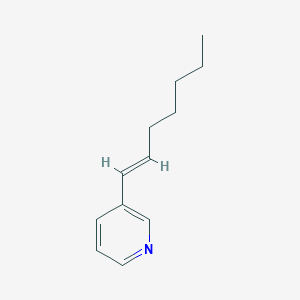
3-Hept-1-enylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hept-1-enylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless to pale yellow liquid with a characteristic odor. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Hept-1-enylpyridine has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other pyridine derivatives. It can also be used as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-Hept-1-enylpyridine is not well understood. However, it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Modulation of the GABAergic system can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 3-Hept-1-enylpyridine has several biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models. It has also been shown to improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Hept-1-enylpyridine in lab experiments is its high purity. It can be easily synthesized and purified using standard techniques. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Hept-1-enylpyridine. One area of research is the development of new synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications. It has been suggested that this compound may have applications in the treatment of anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 3-Hept-1-enylpyridine is a chemical compound with significant potential for scientific research. Its synthesis method is well established, and it has several potential applications in organic synthesis and coordination chemistry. It also has potential therapeutic applications in the treatment of anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further research is needed to explore these potential applications and to develop new synthesis methods for this compound.
Synthesemethoden
The synthesis of 3-Hept-1-enylpyridine involves the reaction of 3-pyridinecarboxaldehyde with hept-1-enylmagnesium bromide. The reaction is carried out under an inert atmosphere and in the presence of a catalyst. The product is then purified using standard techniques such as column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-[(E)-hept-1-enyl]pyridine |
InChI |
InChI=1S/C12H17N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h6-11H,2-5H2,1H3/b8-6+ |
InChI-Schlüssel |
SBACJLZBAIQBBW-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCC/C=C/C1=CN=CC=C1 |
SMILES |
CCCCCC=CC1=CN=CC=C1 |
Kanonische SMILES |
CCCCCC=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





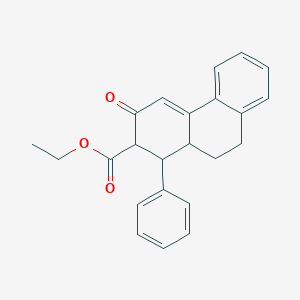
![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
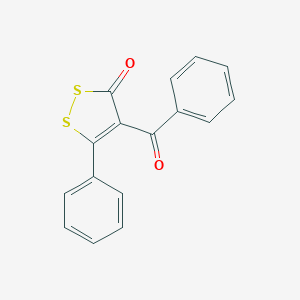
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
